

# An In-depth Technical Guide to Benzophenone Imine

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## Compound of Interest

Compound Name: *Benzophenone imine*

Cat. No.: *B093159*

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## Abstract

**Benzophenone imine**, also known as diphenylmethanimine, is a versatile and pivotal reagent in modern organic synthesis. Valued for its unique chemical properties, it serves as a stable ammonia equivalent and a robust protecting group for primary amines, facilitating the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **benzophenone imine**. It details its synthesis, reactivity, and key applications, particularly in the realm of palladium-catalyzed cross-coupling reactions and amino acid chemistry. Furthermore, this document furnishes detailed experimental protocols for its synthesis and utilization, alongside essential safety and handling information to ensure its effective and safe application in a laboratory setting.

## Core Properties of Benzophenone Imine

**Benzophenone imine** is a pale yellow liquid at room temperature, characterized by the chemical formula  $(C_6H_5)_2C=NH$ .<sup>[1][2]</sup> Its structure, featuring a carbon-nitrogen double bond conjugated with two phenyl rings, is the source of its distinct reactivity.<sup>[3]</sup>

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **benzophenone imine** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	References
IUPAC Name	Diphenylmethanimine	[4]
Synonyms	1,1-Diphenylmethanimine, Diphenylketimine	[5][6]
CAS Number	1013-88-3	[2][5][6]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N	[5][7]
Molecular Weight	181.23 g/mol	[2][5][6]
Appearance	Pale yellow to colorless liquid	[1][6]
Melting Point	-30 °C	[6]
Boiling Point	151-153 °C at 10 mmHg	[2][6]
Density	1.08 g/mL at 25 °C	[2][6]
Refractive Index (n <sub>20/D</sub> )	1.618	[2]
Solubility	Insoluble in water. Soluble in organic solvents like DMSO, THF, and dichloromethane.	[8][9]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **benzophenone imine**.

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

- δ 9.72 (br s, 1H, NH): This broad singlet corresponds to the proton attached to the nitrogen atom.
- δ 7.58 (br s, 4H, Ar-H): A broad singlet representing four aromatic protons.

- $\delta$  7.49–7.46 (m, 2H, Ar-H): A multiplet for two aromatic protons.
- $\delta$  7.44–7.41 (m, 4H, Ar-H): A multiplet for the remaining four aromatic protons.

$^{13}\text{C}$  NMR (125 MHz,  $\text{CDCl}_3$ ):

- $\delta$  177.60 (C=N): The characteristic signal for the imine carbon.
- $\delta$  139.87, 137.89, 129.99, 129.58, 128.76, 127.86 (overlapped), 127.14 (Aromatic C): Signals corresponding to the carbon atoms of the two phenyl rings.

**Infrared (IR) Spectroscopy:** The IR spectrum of **benzophenone imine** displays characteristic absorption bands. A key feature is the C=N stretching vibration, which is typically observed in the region of 1600–1659  $\text{cm}^{-1}$ .<sup>[8]</sup> Other significant peaks correspond to the aromatic C-H and C=C stretching vibrations.

**UV-Vis Spectroscopy:** Specific UV-Vis absorption data ( $\lambda_{\text{max}}$ ) for **benzophenone imine** is not extensively reported in the literature. For its precursor, benzophenone, characteristic absorption peaks are observed around 250 nm and 330-360 nm in solvents like ethanol and cyclohexane.<sup>[1]</sup> These absorptions are attributed to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions, respectively.<sup>[3]</sup>

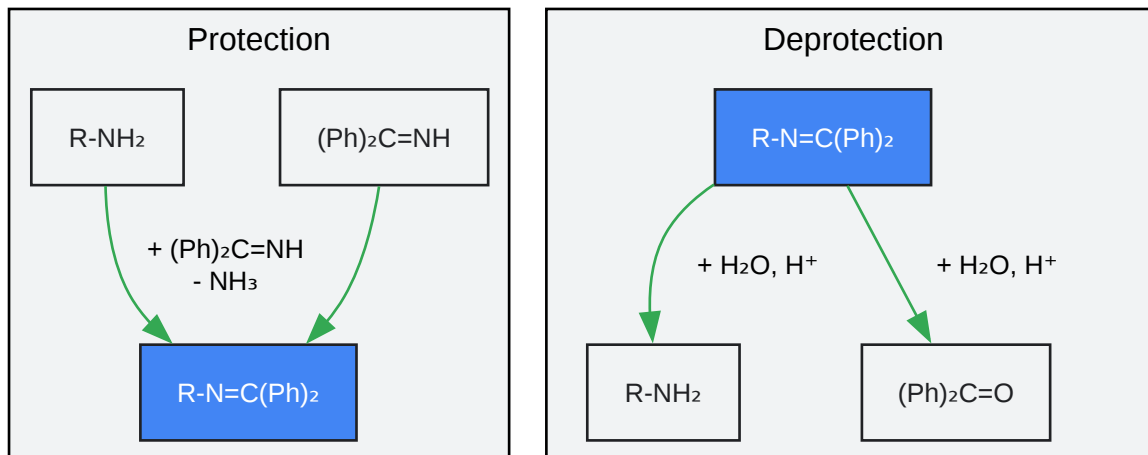
## Chemical Reactivity and Synthetic Applications

**Benzophenone imine**'s utility in organic synthesis stems from its versatile reactivity. It can function as a nucleophile and is a key precursor for various nitrogen-containing compounds.

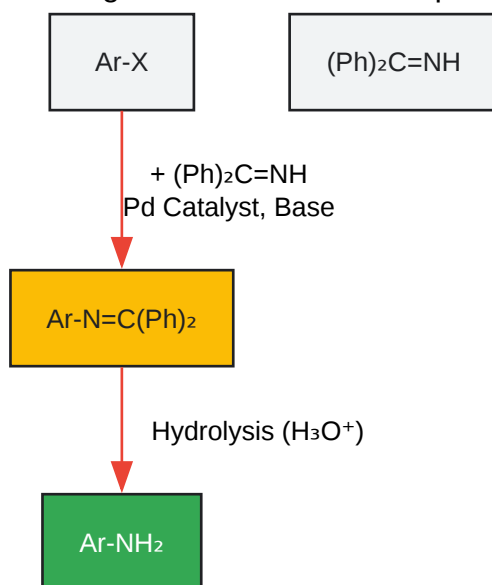
### Protecting Group for Primary Amines

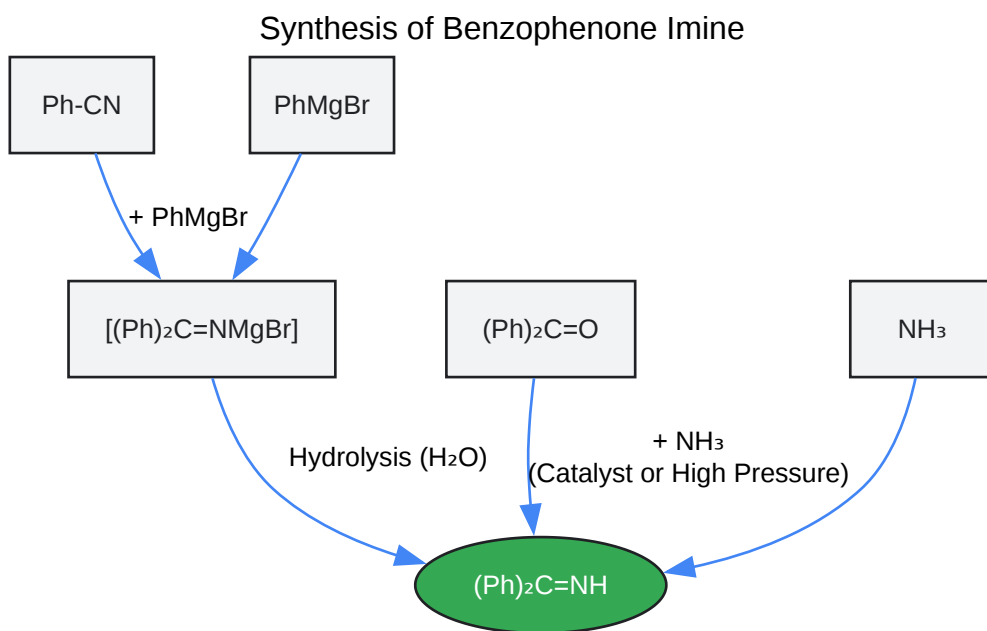
One of the most valuable applications of **benzophenone imine** is as a protecting group for primary amines. It reacts with primary amines to form a stable Schiff base, which is robust enough to withstand various reaction conditions, including flash chromatography.<sup>[1]</sup> This protection strategy is particularly useful in amino acid chemistry. The **benzophenone imine** protecting group can be readily cleaved under mild acidic conditions to regenerate the primary amine.

## Benzophenone Imine as a Protecting Group



## Buchwald-Hartwig Amination with Benzophenone Imine





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